![molecular formula C16H28N2O4 B2877549 5-Methyl-2-azaspiro[3.3]heptane; oxalic acid CAS No. 2303565-51-5](/img/structure/B2877549.png)
5-Methyl-2-azaspiro[3.3]heptane; oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-azaspiro[3.3]heptane; oxalic acid is a compound with the molecular formula C9H15NO4. It is known for its unique spirocyclic structure, which consists of a nitrogen-containing azaspiro ring fused with a heptane ring. The compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
科学的研究の応用
5-Methyl-2-azaspiro[3.3]heptane; oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-azaspiro[3.3]heptane; oxalic acid typically involves the reaction of 5-methyl-2-azaspiro[3.3]heptane with oxalic acid. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product. One common method involves the use of acetonitrile as a solvent and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反応の分析
Types of Reactions
5-Methyl-2-azaspiro[3.3]heptane; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azaspiro compounds.
作用機序
The mechanism of action of 5-Methyl-2-azaspiro[3.3]heptane; oxalic acid involves its interaction with specific molecular targets. The nitrogen atom in the azaspiro ring can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Similar spirocyclic structure but with an oxygen atom in the ring.
2-Azaspiro[3.3]heptane: Lacks the methyl group present in 5-Methyl-2-azaspiro[3.3]heptane.
5-Methyl-2-azaspiro[3.3]heptane: Similar structure but without the oxalic acid component.
Uniqueness
5-Methyl-2-azaspiro[3.3]heptane; oxalic acid is unique due to its combination of a spirocyclic structure with an oxalic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
IUPAC Name |
7-methyl-2-azaspiro[3.3]heptane;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13N.C2H2O4/c2*1-6-2-3-7(6)4-8-5-7;3-1(4)2(5)6/h2*6,8H,2-5H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIIKWJIUZMPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC12CNC2.CC1CCC12CNC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2-fluorophenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2877468.png)
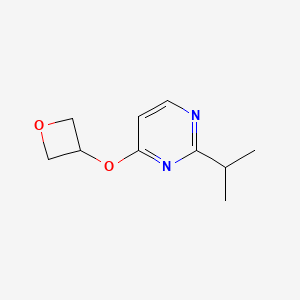
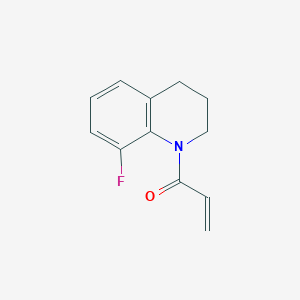
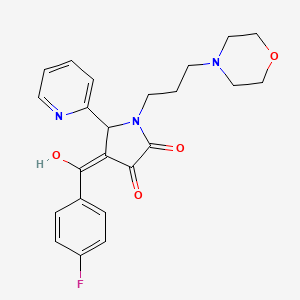
amine](/img/structure/B2877472.png)

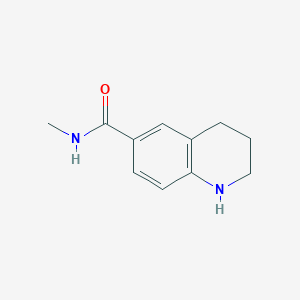
![N-(butan-2-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877479.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2877482.png)
![4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B2877485.png)
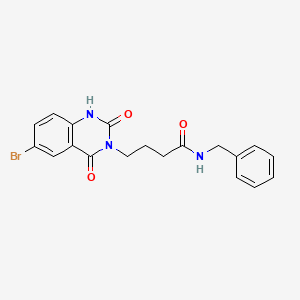
![N-(3,5-dimethylphenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2877487.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide](/img/structure/B2877488.png)
![N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2877489.png)
